5-((2E)-3-phenylprop-2-enylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-((2E)-3-phenylprop-2-enylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-3-phenylprop-2-enylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-((2E)-3-phenylprop-2-enylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((2E)-3-phenylprop-2-enylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((2E)-3-phenylprop-2-enylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-phenyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 5-((2E)-3-phenylprop-2-enylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H17NO2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO2S2/c1-19-12-6-11-17-15(18)14(21-16(17)20)10-5-9-13-7-3-2-4-8-13/h2-5,7-10H,6,11-12H2,1H3/b9-5+,14-10- |
InChI Key |
WOKYEAQTOMJICJ-MWEMGACCSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Origin of Product |
United States |
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